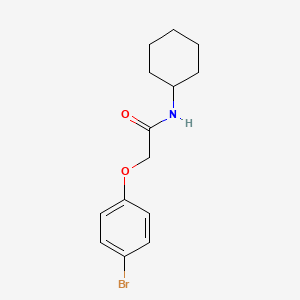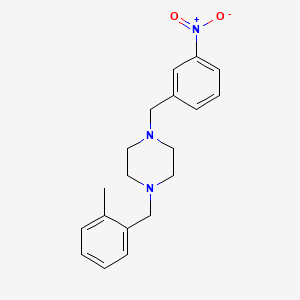
1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MNBP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, studies have suggested that 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the reverse transcriptase activity of the hepatitis B virus.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Furthermore, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Furthermore, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has not been extensively studied in animal models, which can limit its potential for clinical development.
Direcciones Futuras
There are several future directions for the study of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine. Further studies are needed to fully understand the mechanism of action of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine and its potential therapeutic applications. Additionally, studies should be conducted to evaluate the pharmacokinetics and pharmacodynamics of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine in animal models. Furthermore, the development of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine derivatives with improved solubility and bioavailability could enhance its potential for clinical development. Finally, studies should be conducted to evaluate the safety and efficacy of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine in clinical trials.
Métodos De Síntesis
1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine can be synthesized by reacting 2-methylbenzylamine with 3-nitrobenzylchloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography to obtain pure 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been shown to inhibit the replication of the hepatitis B virus.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-5-2-3-7-18(16)15-21-11-9-20(10-12-21)14-17-6-4-8-19(13-17)22(23)24/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWABPSVVVDUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(3-nitrobenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

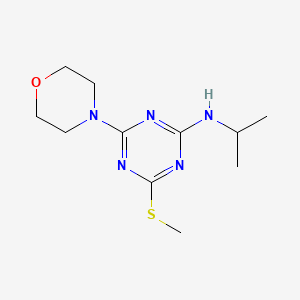
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
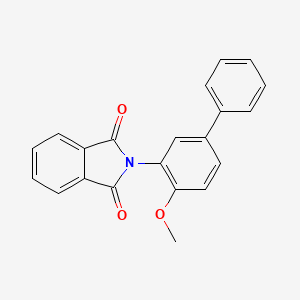
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
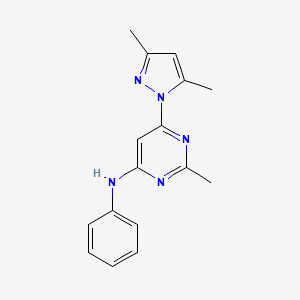
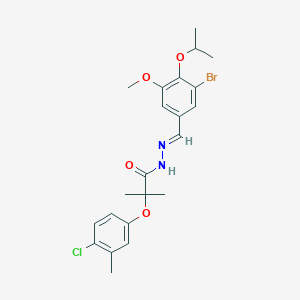
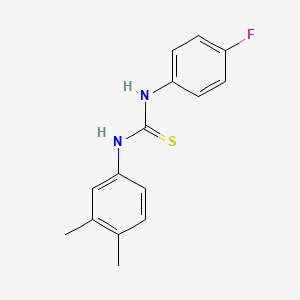
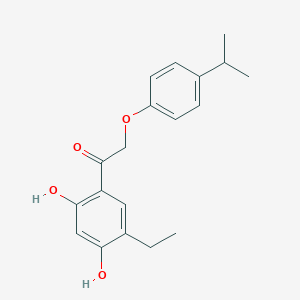
![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)

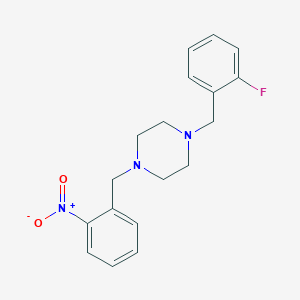
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
